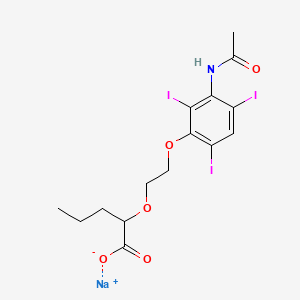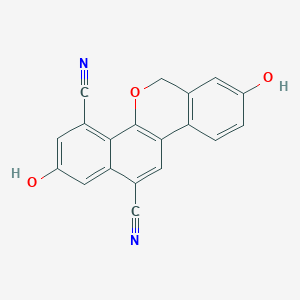![molecular formula C26H20ClF3N6S2 B12734051 9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-42-9](/img/structure/B12734051.png)
9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「9-(2-クロロフェニル)-3-メチル-N-[3-(トリフルオロメチル)フェニル]-17-チア-2,4,5,8,14-ペンタザテトラシクロ[8.7.0.02,6.011,16]ヘプタデカ-1(10),3,5,8,11(16)-ペンタエン-14-カルボチオアミド」は、科学および産業のさまざまな分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、クロロフェニル、トリフルオロメチルフェニル、カルボチオアミド部分など、複数の官能基を持つユニークなテトラシクリック構造を特徴としており、その多様な化学反応性と潜在的な有用性に貢献しています。
準備方法
合成経路と反応条件
「9-(2-クロロフェニル)-3-メチル-N-[3-(トリフルオロメチル)フェニル]-17-チア-2,4,5,8,14-ペンタザテトラシクロ[8.7.0.02,6.011,16]ヘプタデカ-1(10),3,5,8,11(16)-ペンタエン-14-カルボチオアミド」の合成は、通常、多段階の有機反応を伴います。このプロセスは、クロロフェニルおよびトリフルオロメチルフェニル誘導体などの主要な中間体の調製から始まり、続いて環化および官能基の修飾が行われます。一般的な反応条件には、強酸または強塩基、高温、およびテトラシクリックコアの形成を促進するための特定の触媒の使用が含まれます。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、合成経路の最適化を必要とする可能性が高いです。これには、連続フローリアクター、高度な精製技術、およびスケーラブルな反応条件の使用が含まれる可能性があります。
化学反応の分析
反応の種類
この化合物は、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: 特定の官能基のより高い酸化状態への変換。
還元: 特定の部分のより単純な形態への還元。
置換: 他の原子または基による官能基の置換。
環化: 追加の環または環状構造の形成。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、およびさまざまな触媒(例:炭素上のパラジウム)が含まれます。反応条件は、目的の変換によって異なり、温度、圧力、溶媒の選択が含まれます。
主な生成物
これらの反応から形成される主な生成物は、標的となる特定の官能基と使用される反応条件によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究の用途
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして、またはさまざまな有機変換における試薬として使用できます。
生物学
生物学的研究では、この化合物は、抗菌性、抗がん性、または酵素阻害特性など、潜在的な生物学的活性を調査できます。
医学
医学では、この化合物は、特定の生物学的標的または経路と相互作用する能力など、治療の可能性について調査できます。
産業
産業では、この化合物は、ポリマーやコーティングなどの新しい材料の開発、またはさまざまな製造プロセスにおける特殊化学薬品として用途が見いだされる可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, the compound could be investigated for its potential biological activity, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicine, the compound may be explored for its therapeutic potential, including its ability to interact with specific biological targets or pathways.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, or as a specialty chemical in various manufacturing processes.
作用機序
この化合物がその効果を発揮するメカニズムは、分子標的との特定の相互作用によって異なります。これには、酵素、受容体、またはその他の生体分子への結合が含まれ、生物学的経路の調節につながります。正確なメカニズムと経路を解明するには、詳細な研究が必要です。
類似化合物の比較
類似化合物
類似の化合物には、比較可能な官能基を持つ他のテトラシクリック構造が含まれる可能性があります。例として、以下が挙げられます。
- 9-(2-クロロフェニル)-3-メチル-N-[3-(トリフルオロメチル)フェニル]-2,4,5,8,14-ペンタザテトラシクロ[8.7.0.02,6.011,16]ヘプタデカ-1(10),3,5,8,11(16)-ペンタエン-14-カルボチオアミド
- 9-(2-クロロフェニル)-3-メチル-N-[3-(トリフルオロメチル)フェニル]-2,4,5,8,14-ペンタザテトラシクロ[8.7.0.02,6.011,16]ヘプタデカ-1(10),3,5,8,11(16)-ペンタエン-14-カルボチオアミド
独自性
「9-(2-クロロフェニル)-3-メチル-N-[3-(トリフルオロメチル)フェニル]-17-チア-2,4,5,8,14-ペンタザテトラシクロ[8.7.0.02,6.011,16]ヘプタデカ-1(10),3,5,8,11(16)-ペンタエン-14-カルボチオアミド」の独自性は、官能基とテトラシクリック構造の特定の組み合わせにあります。これは、他の類似の化合物と比較して、独特の化学反応性と生物学的活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds may include other tetracyclic structures with comparable functional groups, such as:
- 9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- 9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
Uniqueness
The uniqueness of “9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
132418-42-9 |
|---|---|
分子式 |
C26H20ClF3N6S2 |
分子量 |
573.1 g/mol |
IUPAC名 |
9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C26H20ClF3N6S2/c1-14-33-34-21-12-31-23(17-7-2-3-8-19(17)27)22-18-9-10-35(13-20(18)38-24(22)36(14)21)25(37)32-16-6-4-5-15(11-16)26(28,29)30/h2-8,11H,9-10,12-13H2,1H3,(H,32,37) |
InChIキー |
URVZEOMFLVNCBA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=CC(=C5)C(F)(F)F)C(=NC2)C6=CC=CC=C6Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


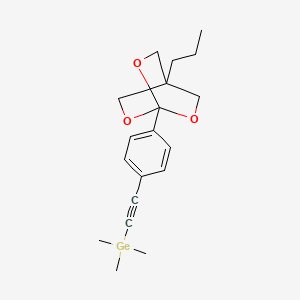

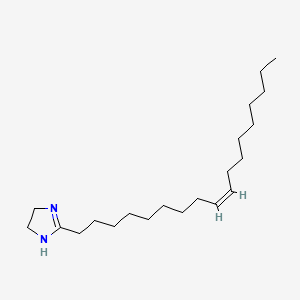
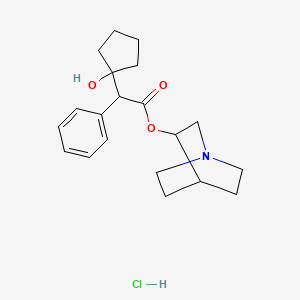
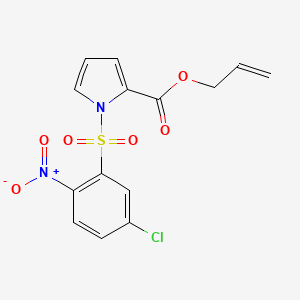
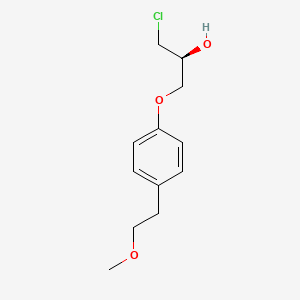
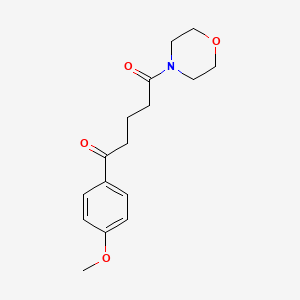
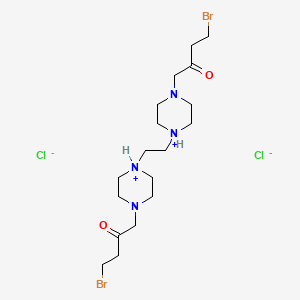

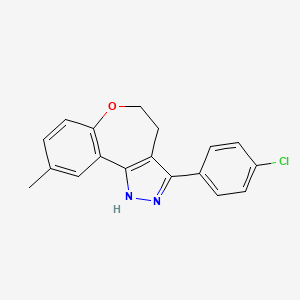
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
